molecular formula C8H5N3O B13432414 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No.: B13432414
M. Wt: 159.14 g/mol
InChI Key: WSZIDDBEVMNQBD-UHFFFAOYSA-N
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Description

5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

7-hydroxypyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-6-3-7-1-2-10-8(7)11(12)5-6/h1-3,5,12H

InChI Key

WSZIDDBEVMNQBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=CC(=CN2O)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the detailed chemical structure analysis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide, a functionalized 7-azaindole derivative of significant interest in medicinal chemistry. Given the established pharmacological importance of the 7-azaindole scaffold as a privileged structure in kinase inhibition and other therapeutic areas, this guide outlines a multi-faceted analytical approach encompassing spectroscopic, crystallographic, and computational methodologies.[1] While specific experimental data for this exact molecule is not extensively published, this document serves as a predictive and methodological guide, drawing upon established principles and data from closely related analogues. The protocols and expected outcomes detailed herein are designed to provide researchers with a robust strategy for the synthesis, purification, and complete structural elucidation of this and similar heterocyclic N-oxides.

Introduction: The Significance of the 7-Azaindole Scaffold and its N-Oxide Derivatives

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle isosteric to indole.[1] This structural similarity allows it to function as a bioisostere, interacting with biological targets that recognize the indole nucleus, leading to a broad spectrum of pharmacological activities.[1] Derivatives of 7-azaindole have been extensively investigated as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1]

The introduction of an N-oxide functionality at the 7-position significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group acts as a strong electron-donating group through resonance and an electron-withdrawing group through induction, modifying the regioselectivity of electrophilic and nucleophilic substitution reactions.[1] Furthermore, the cyano group at the 5-position, a potent electron-withdrawing group, is a common feature in many pharmaceuticals, contributing to target binding and metabolic stability.[1] The combination of these functionalities in 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide presents a molecule with unique electronic and steric properties, making its detailed structural analysis crucial for understanding its reactivity, potential biological activity, and for guiding further drug design efforts.

Proposed Synthetic Pathway and Purification

Synthesis Workflow

The proposed synthesis commences with the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine. The sequence involves N-oxidation followed by cyanation.

Synthesis_Workflow Start 5-bromo-1H-pyrrolo[2,3-b]pyridine Step1 N-Oxidation Start->Step1 Intermediate 5-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide Step1->Intermediate Step2 Cyanation Intermediate->Step2 Product 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide Step2->Product NMR_Analysis_Workflow Sample Purified Compound NMR_1D 1D NMR (¹H, ¹³C) Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D N15_NMR ¹⁵N NMR (optional) NMR_1D->N15_NMR Structure Structural Elucidation NMR_2D->Structure N15_NMR->Structure XRay_Workflow Purified_Sample Purified Compound Crystallization Crystal Growth Purified_Sample->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure 3D Molecular Structure Structure_Solution->Final_Structure

Sources

Electronic properties and dipole moment of 5-cyano-7-azaindole N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Cyano-7-Azaindole N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated electronic properties and dipole moment of 5-cyano-7-azaindole N-oxide, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. While direct experimental data for this specific compound is not yet prevalent in the literature, this document synthesizes information from studies on related 7-azaindole, cyanoindole, and N-oxide derivatives to build a robust theoretical and practical framework. We will explore the expected impact of the electron-withdrawing cyano group and the electron-donating N-oxide moiety on the electronic structure, photophysical characteristics, and ground and excited state dipole moments of the 7-azaindole scaffold. Furthermore, this guide outlines detailed experimental and computational methodologies for the synthesis and comprehensive characterization of 5-cyano-7-azaindole N-oxide, empowering researchers to further investigate this promising molecule.

Introduction: The Significance of the 7-Azaindole Scaffold and its Derivatives

The 7-azaindole framework is a privileged heterocyclic structure in medicinal chemistry, serving as a bioisostere of indole.[1] Its unique arrangement of a hydrogen bond donor (the pyrrolic N-H) and acceptor (the pyridinic N7) within a rigid bicyclic system allows for specific interactions with biological targets, leading to a wide range of pharmacological activities.[2] Derivatives of 7-azaindole have shown promise as kinase inhibitors, as well as anticancer and antibacterial agents.[3][4]

The introduction of a cyano (-CN) group and an N-oxide moiety to the 7-azaindole core is expected to significantly modulate its electronic and photophysical properties. The cyano group is a potent electron-withdrawing group, while the N-oxide functionality acts as an electron-donating group. This "push-pull" configuration is a well-established strategy for designing molecules with interesting charge-transfer characteristics, often leading to enhanced fluorescence and sensitivity to the local environment.[5] Understanding these properties is crucial for the rational design of novel therapeutic agents and functional materials.

This guide will provide a detailed exploration of the anticipated electronic properties and dipole moment of 5-cyano-7-azaindole N-oxide, offering both theoretical insights and practical experimental and computational workflows.

Proposed Synthesis of 5-Cyano-7-Azaindole N-Oxide

A plausible synthetic route to 5-cyano-7-azaindole N-oxide can be conceptualized from established methods for the synthesis of 5-cyanoindoles and the N-oxidation of 7-azaindoles.[2][6] The proposed pathway is outlined below:

Experimental Protocol: Proposed Synthesis

  • Starting Material: The synthesis would likely begin with a suitable 7-azaindole precursor, such as 5-bromo-7-azaindole.

  • Cyanation: The bromo group at the 5-position can be converted to a cyano group using a palladium-catalyzed cyanation reaction, for example, with zinc cyanide (Zn(CN)₂) and a palladium catalyst like Pd(PPh₃)₄.

  • N-Oxidation: The resulting 5-cyano-7-azaindole would then be subjected to N-oxidation. This is typically achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

  • Purification: The final product, 5-cyano-7-azaindole N-oxide, would be purified using standard techniques such as column chromatography and recrystallization.

Synthesis_of_5_Cyano_7_Azaindole_N_Oxide Start 5-Bromo-7-Azaindole Intermediate1 5-Cyano-7-Azaindole Start->Intermediate1 Pd-catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) FinalProduct 5-Cyano-7-Azaindole N-Oxide Intermediate1->FinalProduct N-Oxidation (e.g., m-CPBA)

Caption: Proposed synthetic pathway for 5-cyano-7-azaindole N-oxide.

Anticipated Electronic Properties

The electronic properties of 5-cyano-7-azaindole N-oxide are expected to be dominated by the interplay of the electron-donating N-oxide group and the electron-withdrawing cyano group. This will likely result in a significant intramolecular charge transfer (ICT) character, particularly in the excited state.

Frontier Molecular Orbitals (HOMO and LUMO)
  • Highest Occupied Molecular Orbital (HOMO): The HOMO is anticipated to be primarily localized on the electron-rich 7-azaindole N-oxide portion of the molecule. The N-oxide group will raise the energy of the HOMO compared to the parent 7-azaindole.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be concentrated on the electron-deficient cyanophenyl part of the molecule. The strong electron-withdrawing nature of the cyano group will lower the energy of the LUMO.

This spatial separation of the HOMO and LUMO is a hallmark of push-pull systems and will lead to a smaller HOMO-LUMO energy gap, resulting in a red-shifted absorption spectrum compared to the parent 7-azaindole.

Solvatochromism

The anticipated significant difference in the dipole moments between the ground and excited states of 5-cyano-7-azaindole N-oxide suggests that its absorption and emission spectra will be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[7][8][9][10]

  • Positive Solvatochromism: It is expected that the excited state will be more polar than the ground state. Therefore, in more polar solvents, the excited state will be stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum.

  • Lippert-Mataga Analysis: The solvatochromic shift can be quantified using the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the solvent polarity and the change in dipole moment upon excitation.

Experimental Protocol: Solvatochromic Analysis

  • Sample Preparation: Prepare dilute solutions of 5-cyano-7-azaindole N-oxide in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Data Analysis: Determine the absorption and emission maxima for each solvent.

  • Lippert-Mataga Plot: Plot the Stokes shift against the solvent polarity function (orientation polarizability). The slope of this plot is proportional to the square of the change in dipole moment upon excitation.

Dipole Moment: Ground and Excited States

The dipole moment is a fundamental electronic property that provides insight into the charge distribution within a molecule. For 5-cyano-7-azaindole N-oxide, we anticipate a significant difference between the ground state and excited state dipole moments.

  • Ground State Dipole Moment (μg): In the ground state, there will be a net dipole moment arising from the inherent asymmetry of the molecule and the presence of the polar cyano and N-oxide groups.

  • Excited State Dipole Moment (μe): Upon photoexcitation, the intramolecular charge transfer from the N-oxide donor to the cyano acceptor will lead to a substantial increase in the dipole moment.

Table 1: Anticipated Dipole Moment Characteristics

StateExpected Dipole MomentRationale
Ground State (S₀)ModerateInherent molecular asymmetry and polar functional groups.
Excited State (S₁)HighIntramolecular charge transfer from the N-oxide to the cyano group.
Experimental Determination of Dipole Moments

The ground state dipole moment can be determined experimentally using techniques such as dielectric constant measurements in solution or Stark-effect measurements on rotational transitions in the gas phase.[11] The excited state dipole moment can be estimated from the solvatochromic data using the Lippert-Mataga equation, as described previously.

Computational Determination of Dipole Moments

Computational chemistry provides a powerful tool for calculating the ground and excited state dipole moments.

Computational Protocol: DFT and TD-DFT Calculations

  • Geometry Optimization: The molecular geometry of 5-cyano-7-azaindole N-oxide would be optimized in its ground state (S₀) using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[12][13]

  • Excited State Calculations: The properties of the first excited state (S₁), including its energy and dipole moment, would be calculated using Time-Dependent Density Functional Theory (TD-DFT) at the optimized ground state geometry.[3]

  • Solvent Effects: To simulate the influence of different solvent environments, these calculations can be performed using a polarizable continuum model (PCM).

Computational_Workflow Start Define Molecular Structure DFT Ground State Geometry Optimization (DFT) Start->DFT TDDFT Excited State Calculation (TD-DFT) DFT->TDDFT PCM Incorporate Solvent Effects (PCM) TDDFT->PCM Results Obtain Electronic Properties and Dipole Moments PCM->Results

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A Technical Guide to the Tautomeric Landscape of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide in Solution: An Evidence-Based Approach

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical analysis of the potential tautomeric forms of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide in solution. As a key heterocyclic scaffold, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its derivatives are foundational in medicinal chemistry, appearing in numerous therapeutic agents, including kinase inhibitors.[1][2][3] The N-oxidation of the pyridine ring is a critical synthetic manipulation that alters the electronic properties of the molecule and provides a versatile intermediate for further functionalization.[4][5] A crucial, yet often overlooked, consequence of N-oxidation is the introduction of prototropic tautomerism, where a proton can shuttle between the pyrrole nitrogen and the N-oxide oxygen.

The position of this tautomeric equilibrium is highly sensitive to the molecular environment, particularly the solvent, and can significantly impact the compound's physicochemical properties, receptor binding interactions, and metabolic stability. This guide leverages established spectroscopic and computational principles, drawn from extensive studies on related heteroaromatic compounds, to predict and characterize the tautomeric behavior of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide. We will explore the structural possibilities, the profound influence of the solvent, and a robust experimental workflow for definitive structural elucidation.

The Tautomeric Equilibrium: N-oxide vs. N-hydroxy Forms

The introduction of the 7-oxide functionality to the 5-cyano-7-azaindole scaffold establishes a dynamic equilibrium between two primary tautomeric forms: the N-oxide form (Tautomer A ) and the N-hydroxy form (Tautomer B ).[6] This is a classic example of annular prototropic tautomerism, where a proton migrates between two heteroatoms within the bicyclic system.[7]

  • Tautomer A (1H-N-oxide form): In this form, the proton resides on the pyrrole nitrogen (N1), and the pyridine nitrogen (N7) exists as an N-oxide. This form maintains the aromaticity of the pyrrole ring in a conventional sense.

  • Tautomer B (7-OH-form): In this form, the proton has migrated from the pyrrole nitrogen to the N-oxide oxygen, creating a hydroxyl group at the 7-position. This form can also be described as 7-hydroxy-7H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

The equilibrium between these two forms is dictated by their relative thermodynamic stabilities, which are influenced by intramolecular electronic effects and intermolecular interactions with the solvent. The electron-withdrawing cyano group at the C5 position is expected to increase the acidity of the N1-H proton, potentially favoring the migration to the more basic N-oxide oxygen.

Figure 1: Prototropic tautomeric equilibrium between the N-oxide (A) and N-hydroxy (B) forms.

The Critical Role of the Solvent

The choice of solvent is arguably the most significant external factor governing the position of the tautomeric equilibrium for heteroaromatic compounds.[6][8] Solvents influence the equilibrium by differentially solvating and stabilizing one tautomer over the other through a combination of nonspecific dielectric effects and specific solute-solvent interactions, such as hydrogen bonding.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are capable of acting as both hydrogen bond donors and acceptors. They are expected to significantly stabilize the N-hydroxy form (Tautomer B ) by forming strong hydrogen bonds with both the N7-OH group (as an H-bond donor) and the pyrrole N1 atom (as an H-bond acceptor).

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have high dielectric constants and can act as hydrogen bond acceptors. DMSO, in particular, is a strong H-bond acceptor and would be expected to stabilize the N-hydroxy tautomer by accepting a hydrogen bond from the N7-OH group. The overall effect is often a shift in equilibrium towards the more polar tautomer, which is typically the hydroxy form in related systems.[9]

  • Nonpolar Aprotic Solvents (e.g., Chloroform, Dichloromethane, Toluene): In solvents with low dielectric constants and weak hydrogen bonding capabilities, the equilibrium position will be more dependent on the intrinsic stability and dipole moment of the isolated molecules. Intramolecular hydrogen bonding or dimerization may also become more prevalent in such environments.[10]

The significant influence of the solvent necessitates that any study of this compound's structure be conducted in a range of solvents relevant to its intended application, such as biological assays (aqueous buffers), NMR characterization (DMSO-d₆, CDCl₃), and synthetic reactions (DCM, THF).[6]

Recommended Experimental Workflow for Tautomer Elucidation

A multi-pronged analytical approach is essential for the unambiguous characterization of the tautomeric equilibrium. We recommend a combined strategy utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and computational modeling.

Synthesis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

The title compound is not commercially available and must be synthesized. A reliable method involves the direct oxidation of the parent 5-cyano-7-azaindole.

Protocol: N-Oxidation using m-CPBA [5][11]

  • Dissolution: Dissolve 5-cyano-7-azaindole (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1-1.2 equivalents) in DCM.

  • Reaction: Add the m-CPBA solution dropwise to the cooled 7-azaindole solution over 30-60 minutes, ensuring the temperature remains close to 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for investigating tautomeric equilibria in solution. By observing changes in chemical shifts and coupling constants in different deuterated solvents, one can directly probe the structure and determine the relative populations of the tautomers.[12][13]

Experimental Protocol:

  • Prepare solutions of the compound (~5-10 mg/mL) in a series of deuterated solvents of varying polarity and hydrogen-bonding ability (e.g., DMSO-d₆, CDCl₃, CD₃OD, and a D₂O/DMSO-d₆ mixture).

  • Acquire standard ¹H and ¹³C NMR spectra for each sample.

  • For definitive assignment, acquire 2D NMR spectra, particularly ¹H-¹⁵N HMBC, which directly correlates protons to the nitrogen atoms, providing unambiguous evidence of the protonation site.[14]

Expected Observations:

  • ¹H NMR: The most diagnostic signal will be the labile proton. In the N-oxide form (A ), a signal corresponding to N1-H will be observed. In the N-hydroxy form (B ), this signal will disappear and a new signal for the N7-OH proton will appear. In cases of rapid exchange on the NMR timescale, a single, broadened, population-averaged signal may be observed.[6] The chemical shifts of the aromatic protons (H2, H3, H4, H6) will also differ between tautomers and change with solvent.

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially those in the pyridine ring (C4, C5, C6) and at the ring junction (C3a, C7a), will be sensitive to the tautomeric form.

  • ¹H-¹⁵N HMBC: This is the key experiment. A correlation between the labile proton and N1 would confirm Tautomer A . A correlation between the labile proton and an oxygen-bound position (inferred from the lack of direct N-H correlation and the ¹⁵N chemical shift of N7) would support Tautomer B . The ¹⁵N chemical shift of N7 is expected to be significantly different for an N-oxide versus a standard pyridine-like nitrogen.[14]

workflow cluster_synthesis cluster_analysis cluster_conclusion start 5-cyano-7-azaindole oxidation N-Oxidation (m-CPBA) start->oxidation product Purified N-oxide Product oxidation->product sample_prep Prepare Samples in (DMSO-d6, CDCl3, CD3OD) product->sample_prep nmr 1D (¹H, ¹³C) NMR 2D (¹H-¹⁵N HMBC) NMR sample_prep->nmr uv_vis UV-Vis Spectroscopy (Hexane, DCM, MeCN, EtOH) sample_prep->uv_vis interpretation Correlate Spectroscopic Data with Computational Models nmr->interpretation uv_vis->interpretation equilibrium Determine Tautomer Ratio vs. Solvent Properties interpretation->equilibrium

Figure 2: Recommended workflow for synthesis and analysis of tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy

The two tautomers possess different electronic systems and are expected to have distinct UV-Vis absorption spectra.[15] By measuring the spectra in solvents of varying polarity, one can observe shifts in the absorption maxima (λ_max), providing complementary evidence for the tautomeric equilibrium.

Experimental Protocol:

  • Prepare dilute solutions of the compound in a range of solvents covering a wide polarity scale (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

  • Record the absorption spectrum for each solution over a range of ~200-500 nm.

  • Plot the absorption maximum (λ_max in nm or ν_max in cm⁻¹) against a solvent polarity scale (e.g., the Dimroth-Reichardt ET(30) scale) to visualize the solvatochromic shifts.

Expected Observations: The N-hydroxy form (B ), with its cross-conjugated system and polar OH group, is likely to exhibit a different λ_max and greater solvatochromism (i.e., its λ_max will shift more significantly with solvent polarity) compared to the N-oxide form (A ).[16] A large bathochromic (red) shift with increasing solvent polarity often indicates a transition to a more polar tautomer.

Predictive Insights from Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful predictive tool for estimating the relative stabilities of tautomers.[9][17] These calculations can corroborate experimental findings and provide a deeper understanding of the underlying electronic factors.

Recommended Approach:

  • Perform geometry optimizations and energy calculations for both tautomers using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311++G(d,p)).[18][19]

  • Calculate energies both in the gas phase (for intrinsic stability) and in solution using a continuum solvation model like the Polarizable Continuum Model (PCM) to account for solvent effects.[8]

  • The calculated energy difference (ΔG) between the tautomers in a given solvent model can be used to predict the equilibrium constant (K_T) and the relative population of each form.

Summary of Expected Data

The following table summarizes the anticipated spectroscopic characteristics that would allow for the differentiation of the two primary tautomers. The exact values are predictive and based on data from analogous 7-azaindole and pyridine N-oxide systems.

Parameter Tautomer A (1H-N-oxide) Tautomer B (7-OH-form) Rationale / Key Differentiator
¹H NMR Signal N1-H (broad singlet)N7-OH (broad singlet)Direct evidence of proton location. Position and exchange rate highly solvent-dependent.
¹³C NMR (δ C7a) Shift consistent with N-oxideShift consistent with C=N-OHThe electronic environment of the bridgehead carbon is significantly altered.
¹H-¹⁵N HMBC Correlation from labile proton to N1No correlation from labile proton to N1Unambiguous proof of the N-H bond location.[14]
UV-Vis λ_max Less sensitive to solvent polarityMore sensitive to solvent polarityThe N-hydroxy form is generally more polar and exhibits stronger solvatochromism.[6][16]
Relative Stability Favored in nonpolar solventsFavored in polar, protic solventsBased on general principles of solvent-solute interactions for tautomeric systems.[8]

Conclusion

The tautomeric equilibrium of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is a critical structural aspect that is profoundly influenced by its solution environment. While the N-oxide form may predominate in nonpolar media, the N-hydroxy tautomer is expected to be significantly stabilized and potentially become the major species in polar and, particularly, protic solvents. A definitive characterization of this system demands a rigorous, multi-faceted analytical approach. The integrated workflow presented here, combining targeted synthesis, multi-solvent NMR and UV-Vis spectroscopy, and supportive computational modeling, provides a robust framework for researchers and drug development professionals to fully elucidate the tautomeric landscape of this important heterocyclic scaffold. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics and for ensuring the reproducibility of biological and chemical data.

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  • Scott, J. D., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • Sotorrios, L., et al. (2020). 1H-15N HMBC NMR as a tool for rapid identification of isomeric azaindoles: the case of 5F-MDMB-P7AICA. ResearchGate. Available at: [Link]

  • Gerasov, A. O., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

  • Schlemmer, C. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

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Hydrogen Bond Acceptor Capabilities of 5-Cyano-1H-pyrrolo[2,3-b]pyridine 7-Oxide: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of indole, heavily utilized in the development of targeted therapeutics, particularly kinase inhibitors[1]. The functionalization of this core into 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide introduces profound electronic perturbations. By strategically placing an N-oxide at the 7-position and a cyano group at the 5-position, the molecule is transformed into a highly specialized fragment with distinct, vectored hydrogen bond acceptor (HBA) capabilities. This whitepaper provides an in-depth mechanistic analysis of these HBA properties, supported by quantitative data and self-validating experimental protocols designed for drug development professionals.

Electronic Profiling and Molecular Architecture

The addition of the 5-cyano and 7-oxide moieties fundamentally alters the electron distribution of the parent 7-azaindole ring. According to Frontier Molecular Orbital (FMO) theory, the dual electron-withdrawing nature of both the N-oxide (through induction) and the cyano group significantly lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

This electronic shift reduces the molecule's electron-donating ability, making it less susceptible to electrophilic attack while simultaneously increasing its capacity to accept electrons (nucleophilic attack)[2]. Consequently, the hydrogen bond acceptor strength of the functional groups is amplified due to the highly polarized state of the molecule.

Quantitative Physicochemical Data

To effectively utilize this molecule in Fragment-Based Drug Discovery (FBDD), its baseline physicochemical properties must be understood. The table below summarizes the critical data points:

ParameterValuePharmacological Implication
Molecular Weight 159.15 g/mol Ideal fragment size (Rule of 3 compliant) for FBDD[3].
LogP 0.246High aqueous solubility; low lipophilic penalty during lead optimization[3].
H-Bond Acceptors 2Distinct binding nodes (N-oxide O, Cyano N) for targeted interactions[3].
H-Bond Donors 1The pyrrole N-H maintains critical hinge-binding capability[3].
Comparative Electronic Perturbation
CompoundHOMO/LUMO EnergyHBA CountElectrophilic SusceptibilityNucleophilic Susceptibility
1H-pyrrolo[2,3-b]pyridine (Parent)Baseline1 (Pyridine N)HighLow
5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide Lowered2 (N-oxide O, Cyano N)ReducedIncreased

Hydrogen Bond Acceptor (HBA) Mapping

The 7-Oxide Moiety: A Strong, Polarized Acceptor

Pyridine N-oxides possess a highly polarized N-O bond characterized by a formal positive charge on the nitrogen and a formal negative charge on the oxygen. This unique dipole makes the N-oxide oxygen an exceptionally strong hydrogen bond acceptor. In kinase targeting, while the parent pyridine nitrogen often maintains an inactive state via a network of hydrogen bonds in the juxtamembrane domain (JMD)[1], the N-oxide modification projects the acceptor atom further into the solvent or towards specific catalytic residues (e.g., catalytic lysine), allowing for tighter, more robust electrostatic interactions.

The 5-Cyano Moiety: A Directional Acceptor

The cyano group (-C≡N) is a linear, sp-hybridized substituent. Its nitrogen lone pair acts as a highly directional hydrogen bond acceptor. Because of its placement at the 5-position of the 7-azaindole ring, it is perfectly vectored to interact with specific residues in narrow hydrophobic pockets. Structure-based design strategies have empirically demonstrated that placing an HBA at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring establishes critical hydrogen bonds with backbone residues (such as the G485 glycine backbone in FGFR), significantly improving inhibitory activity and ligand efficiency[4].

Interaction Network Visualization

The following diagram illustrates the theoretical binding network of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide within a standard kinase active site, highlighting the distinct roles of its HBA and HBD nodes.

G Target Kinase Binding Pocket Molecule 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide Target->Molecule Molecular Docking HBD Pyrrole N-H (H-Bond Donor) Molecule->HBD HBA1 N-Oxide Oxygen (Strong HBA) Molecule->HBA1 HBA2 Cyano Nitrogen (Directional HBA) Molecule->HBA2 Hinge Region C=O Hinge Region C=O HBD->Hinge Region C=O Donor-Acceptor Catalytic Lysine NH Catalytic Lysine NH HBA1->Catalytic Lysine NH Acceptor-Donor Gatekeeper -OH Gatekeeper -OH HBA2->Gatekeeper -OH Acceptor-Donor

Fig 1: Hydrogen bond interaction network of the functionalized 7-azaindole core within a kinase.

Experimental Validation: NMR Titration Protocol

To empirically validate the HBA capabilities of the N-oxide and cyano groups, a highly controlled Nuclear Magnetic Resonance (NMR) titration workflow is required. This protocol is designed as a self-validating system to ensure data integrity.

Objective

Quantify the hydrogen bond acceptor strength of the 5-cyano and 7-oxide moieties by tracking chemical shift perturbations upon the introduction of a standard hydrogen bond donor.

Step-by-Step Methodology
  • Solvent Selection & Baseline Acquisition :

    • Action: Dissolve 5 mM of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide in anhydrous deuterated dichloromethane (CD₂Cl₂). Acquire baseline ¹H and ¹³C NMR spectra.

    • Causality: CD₂Cl₂ is explicitly selected over standard solvents like DMSO-d₆ because it is a non-competing, low-polarity solvent. A polar protic or strongly H-bonding solvent (like DMSO) would saturate the molecule's HBA sites, masking the specific solute-titrant interactions we aim to measure.

  • Titrant Preparation :

    • Action: Prepare a 50 mM stock solution of a standard H-bond donor (e.g., 4-fluorophenol) in CD₂Cl₂.

  • Incremental Titration :

    • Action: Add the donor solution in specific molar equivalents (0.1, 0.5, 1.0, 2.0, 5.0 eq) directly into the NMR tube. Record spectra at each interval, ensuring temperature stability (298 K).

  • Chemical Shift Tracking :

    • Action: Monitor the ¹³C chemical shifts of the cyano carbon and the pyridine carbons adjacent to the N-oxide.

    • Causality: As the H-bond donor interacts with the N-oxide oxygen or cyano nitrogen, electron density is pulled away from the aromatic system. This deshielding effect causes a predictable, concentration-dependent downfield shift in the adjacent nuclei, allowing for the calculation of binding constants (

      
      ).
      
  • Self-Validating Control :

    • Action: Run a parallel titration using unsubstituted 1H-pyrrolo[2,3-b]pyridine (parent 7-azaindole) under identical conditions.

    • Trustworthiness: By comparing the titration curves of the target molecule against the parent core, any baseline solvent or concentration artifacts are canceled out. If the distinct downfield shifts observed in the target molecule are absent in the unsubstituted control, the H-bond interactions are conclusively validated as originating exclusively from the 5-cyano and 7-oxide modifications.

References

  • Title : Exploration of Targeted Anti-tumor Therapy In silico targeting of colony-stimulating factor-1 receptor: delineating immunotherapy in cancer Source : ResearchGate (Wayne Spevak et al.) URL : [Link]

  • Title : Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source : RSC Advances (Semantic Scholar) URL : [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.